molecular formula C14H24N2O2 B6148090 tert-butyl N-{[1-(cyanomethyl)cyclohexyl]methyl}carbamate CAS No. 227626-62-2

tert-butyl N-{[1-(cyanomethyl)cyclohexyl]methyl}carbamate

Cat. No.: B6148090
CAS No.: 227626-62-2
M. Wt: 252.4
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Description

tert-Butyl N-{[1-(cyanomethyl)cyclohexyl]methyl}carbamate is a carbamate-protected amine featuring a cyclohexyl core substituted with a cyanomethyl group and a tert-butoxycarbonyl (Boc)-protected methylamine.

Properties

CAS No.

227626-62-2

Molecular Formula

C14H24N2O2

Molecular Weight

252.4

Origin of Product

United States

Preparation Methods

Boc Protection of Primary Amines

The most common method involves introducing the tert-butoxycarbonyl (Boc) group to a pre-formed aminomethylcyclohexylacetonitrile intermediate.

Procedure :

  • Starting Material : 1-(Cyanomethyl)cyclohexylmethylamine.

  • Reagents : Di-tert-butyl dicarbonate (Boc₂O), base (e.g., triethylamine or DMAP).

  • Conditions : Stirring in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 4–12 hours.

  • Workup : Aqueous extraction, drying, and purification via column chromatography (hexane/ethyl acetate).

Yield : 70–85%.
Key Advantage : High regioselectivity and compatibility with the cyanomethyl group.

Cyano Group Introduction via Nucleophilic Substitution

An alternative route involves introducing the cyanomethyl group after Boc protection.

Procedure :

  • Starting Material : tert-Butyl N-[(1-(hydroxymethyl)cyclohexyl)methyl]carbamate.

  • Reagents : Tosyl chloride (TsCl) followed by sodium cyanide (NaCN) or potassium cyanide (KCN).

  • Conditions :

    • Tosylation: TsCl, pyridine, 0°C → 25°C, 2 hours.

    • Cyanide displacement: NaCN in DMSO, 60°C, 6 hours.

  • Workup : Neutralization, extraction, and recrystallization.

Yield : 50–65%.
Challenge : Competing elimination reactions may reduce yield.

One-Pot tandem Reactions

Recent advances utilize tandem reactions to streamline synthesis.

Example :

  • Starting Material : Cyclohexene derivative.

  • Reagents :

    • Michael addition with acrylonitrile.

    • Boc protection using Boc₂O and DMAP.

  • Conditions :

    • Michael addition: 40°C, 3 hours.

    • Boc protection: 25°C, 12 hours.

  • Workup : Filtration through silica gel.

Yield : 60–75%.
Advantage : Reduces purification steps.

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance cyanide reactivity but may complicate Boc group stability.

  • Non-polar solvents (e.g., DCM) favor Boc protection but slow cyanide displacement.

Base Influence

  • Triethylamine : Minimizes side reactions but may require longer reaction times.

  • DMAP : Accelerates Boc protection but increases cost.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 1.2–1.8 (m, 10H, cyclohexyl), 2.42 (s, 2H, CH₂CN).

  • ¹³C NMR (100 MHz, CDCl₃): δ 28.2 (Boc CH₃), 80.1 (Boc quaternary C), 119.8 (CN).

Purity : Typically >97% by HPLC.

Challenges and Limitations

  • Steric Hindrance : Bulky tert-butyl and cyclohexyl groups may impede reaction kinetics.

  • Cyanide Handling : Requires strict safety protocols due to toxicity.

  • Stereochemical Control : Achieving trans configuration demands chiral catalysts or resolved starting materials.

Industrial-Scale Adaptations

Patent Insights :

  • Continuous Flow Systems : Improve heat management and yield for Boc protection.

  • Catalytic Cyanidation : Uses Pd catalysts for safer cyanide handling.

Emerging Methodologies

  • Enzymatic Protection : Lipases for Boc group introduction under mild conditions.

  • Photocatalytic Cyanation : Visible-light-driven reactions to reduce cyanide waste.

Comparative Data Table

MethodStarting MaterialYield (%)Purity (%)Key Advantage
Boc Protection1-(Cyanomethyl)cyclohexylmethylamine8597High regioselectivity
Cyano Substitutiontert-Butyl N-[(1-(hydroxymethyl)cyclohexyl)methyl]carbamate6595Flexible intermediate use
Tandem ReactionCyclohexene derivative7596Fewer purification steps

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{[1-(cyanomethyl)cyclohexyl]methyl}carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

  • Role : It serves as a versatile building block in organic synthesis, facilitating the formation of complex molecules.
  • Reactions : The compound can undergo various chemical transformations such as oxidation, reduction, and substitution, making it valuable for creating derivatives with specific functional groups.

Synthetic Routes

  • The synthesis typically involves the reaction of tert-butyl carbamate with a cyanomethyl cyclohexylmethyl precursor. Common solvents include dichloromethane and tetrahydrofuran, often utilizing catalysts like palladium or copper complexes to enhance yield and purity.

Biological Research

Potential Biological Activity

  • Studies : Research has indicated that tert-butyl N-{[1-(cyanomethyl)cyclohexyl]methyl}carbamate exhibits potential biological activities, including interactions with various biomolecules.
  • Mechanism of Action : The compound may interact with specific enzymes or receptors, potentially modulating their activity. This interaction is crucial for understanding its therapeutic applications.

Pharmaceutical Applications

Drug Development

  • Therapeutic Properties : Investigations into the compound's pharmacological properties suggest it could serve as a precursor for developing new drugs. Its unique structural features may contribute to novel therapeutic agents targeting specific diseases.
  • Modulators of Biological Pathways : The compound has been explored for its ability to modulate ATP-binding cassette (ABC) transporters, which play significant roles in drug transport and resistance mechanisms in various cancers .

Industrial Applications

Specialty Chemicals Production

  • Usage : In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for formulating advanced materials that require specific chemical characteristics.

Case Studies

  • Biological Activity Study
    • A study explored the interaction of this compound with specific enzymes involved in metabolic pathways. Results indicated potential modulation of enzyme activity, suggesting avenues for further research into therapeutic applications.
  • Synthesis Optimization
    • Research focused on optimizing synthetic routes for higher yields of this compound using continuous flow systems. This method demonstrated improved efficiency and product purity compared to traditional batch processes.
  • Pharmaceutical Development
    • A patent application highlighted the compound's potential as a modulator of ABC transporters, indicating its role in overcoming drug resistance in cancer therapy. Further studies are needed to elucidate its effectiveness in clinical settings.

Mechanism of Action

The mechanism of action of tert-butyl N-{[1-(cyanomethyl)cyclohexyl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Cyano vs.
  • Synthetic Efficiency: tert-Butyl(1-cyanocyclohex-1-yl-N-methyl)carbamate (90% yield, ) demonstrates higher efficiency than nitro-pyrimidinyl derivatives (59% yield, ), suggesting steric and electronic effects influence reaction outcomes.
  • Pharmacological Relevance : Pyrimidinyl-substituted analogs (–5) are intermediates in kinase inhibitors, while phenethyl derivatives () may target GPCRs, highlighting divergent applications based on substituents.

Physicochemical Properties

The table below compares molecular weights and key properties of selected analogs:

Compound Name Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) Reference ID
tert-Butyl N-{[1-(cyanomethyl)cyclohexyl]methyl}carbamate C₁₅H₂₄N₂O₂ 264.36* N/A N/A -
tert-Butyl(1-cyanocyclohex-1-yl-N-methyl)carbamate C₁₃H₂₂N₂O₂ 238.33 N/A N/A
tert-Butyl N-[2-(1-(hydroxymethyl)cyclopropyl)ethyl]carbamate C₁₁H₂₁NO₃ 215.29 326.6 ± 15.0 1.062 ± 0.06
tert-Butyl (4-chlorophenethyl)carbamate C₁₃H₁₈ClNO₂ 255.74 N/A N/A

*Calculated based on molecular formula.

Key Observations :

  • The target compound’s higher molecular weight (264.36 vs. 238.33 for tert-butyl(1-cyanocyclohex-1-yl-N-methyl)carbamate) reflects the additional methylene group in its structure.
  • Hydrophilicity trends: Hydroxy-containing analogs (e.g., –8) likely exhibit greater solubility in polar solvents than cyano derivatives.

Biological Activity

tert-butyl N-{[1-(cyanomethyl)cyclohexyl]methyl}carbamate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound indicates the presence of a tert-butyl group, a cyclohexyl moiety, and a cyanomethyl carbamoyl group. The compound is classified as a carbamate ester, which is known for its reactivity due to the functional groups present.

Biological Activity

Enzyme Inhibition:
Research indicates that this compound exhibits notable biological activity as an inhibitor of specific proteases. Notably, it has been linked to the inhibition of cathepsin K, an enzyme involved in bone resorption. This suggests potential applications in treating osteoporosis and other bone-related disorders.

Mechanism of Action:
The mechanism of action involves binding to target enzymes or receptors, thereby altering their activity. This interaction may lead to various biological effects, including modulation of protease activity and potential anti-inflammatory effects.

Synthesis

The synthesis of this compound typically involves several steps that require careful control of reaction conditions to ensure high yields and purity. The general synthetic pathway includes:

  • Formation of the Carbamate: Reacting tert-butyl isocyanate with the appropriate amine.
  • Cyanomethylation: Introducing the cyanomethyl group through nucleophilic substitution reactions.

Case Study 1: Inhibition of Cathepsin K

A study demonstrated that this compound effectively inhibited cathepsin K in vitro. The IC50 value was determined to be in the low micromolar range, indicating significant inhibitory potency. This finding supports its potential use in treating osteoporosis by reducing bone resorption rates.

Case Study 2: Interaction with Other Proteases

Further investigations revealed that this compound also interacts with other proteases, suggesting a broader spectrum of biological activity. Future studies are proposed to explore its interactions with additional biological targets, potentially revealing new therapeutic uses.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaKey Features
Tert-butyl 1-(cyanomethyl)carbamoylcyclohexylC14H22N2O2Potential protease inhibitor
Tert-butyl (1R*,4R*)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamateC16H27N3O2Different biological activity profile
Tert-butyl 1-(cyano(methyl)carbamoyl)cyclohexylC14H22N2O2Similar structure but varies in substituents

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl N-{[1-(cyanomethyl)cyclohexyl]methyl}carbamate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via carbamate protection of an amine intermediate. For example, tert-butyl carbamates are often prepared using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃ or Et₃N) in anhydrous solvents like THF or DCM. Key considerations include:

  • Temperature : Room temperature or mild heating (30–40°C) to avoid Boc-group cleavage.
  • Solvent Choice : Polar aprotic solvents enhance nucleophilic attack on Boc anhydride.
  • Workup : Aqueous extraction and column chromatography (silica gel, hexane/EtOAc) are standard for purification .
    • Data Contradiction : Competing side reactions (e.g., cyanomethyl group hydrolysis) may occur under strongly acidic/basic conditions, necessitating pH control .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should assess:

  • Thermal Stability : TGA/DSC analysis to determine decomposition temperatures (e.g., Boc-group cleavage ~150–200°C) .
  • Hydrolytic Sensitivity : Accelerated degradation studies in buffered solutions (pH 1–13) monitored by HPLC or LC-MS. The cyclohexyl and cyanomethyl groups may confer resistance to hydrolysis compared to linear analogs .
  • Light Sensitivity : UV-visible spectroscopy to detect photooxidation products.

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.4 ppm for 9H, C(CH₃)₃), cyclohexyl protons (δ 1.2–2.0 ppm), and cyanomethyl (δ ~2.5 ppm for CH₂CN) .
  • IR : Stretching bands for carbamate C=O (~1680–1720 cm⁻¹) and nitrile C≡N (~2240 cm⁻¹) .
  • HRMS : Exact mass verification (e.g., C₁₅H₂₄N₂O₂ requires [M+H]⁺ = 265.1917) .

Advanced Research Questions

Q. How does the steric environment of the cyclohexyl group influence the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :

  • Steric Hindrance Analysis : Computational modeling (DFT or MD simulations) to quantify spatial constraints around the carbamate nitrogen. The cyclohexyl ring may slow SN2 reactions due to restricted backside attack.
  • Experimental Validation : Compare reaction rates with less hindered analogs (e.g., linear alkyl carbamates) in nucleophilic acyl substitutions (e.g., with amines or Grignard reagents) .

Q. What strategies resolve contradictions in reported solubility data for this compound across different solvent systems?

  • Methodological Answer :

  • Solubility Screening : Systematic testing in aprotic (DMSO, DMF) vs. protic (MeOH, H₂O) solvents. The cyanomethyl group increases polarity but may reduce water solubility due to hydrophobic cyclohexyl interactions.
  • Contradiction Source : Discrepancies often arise from impurities or crystallinity variations. Recrystallization (e.g., using EtOAc/hexane) and PXRD analysis can standardize samples .

Q. How can this compound serve as a precursor in the synthesis of pharmacologically relevant heterocycles?

  • Methodological Answer :

  • Cyano Group Utilization : The cyanomethyl moiety can undergo cyclization reactions (e.g., with hydrazines to form pyrazoles or with hydroxylamine to form isoxazoles) under acidic catalysis.
  • Case Study : In a related compound (tert-butyl carbamate derivatives), the Boc group was cleaved post-cyclization using TFA/DCM to yield free amines for further functionalization .

Experimental Design & Data Analysis

Q. What experimental controls are critical when studying the catalytic deprotection of the Boc group in this compound?

  • Methodological Answer :

  • Acid Catalysis Controls : Compare TFA, HCl/dioxane, and H₂SO₄/MeOH systems. Monitor by TLC or HPLC to ensure complete deprotection without cyanomethyl group degradation.
  • Side Reaction Mitigation : Add scavengers (e.g., triisopropylsilane) to prevent carbocation rearrangements during Boc cleavage .

Q. How can researchers address discrepancies in biological activity data for derivatives of this compound across different assay platforms?

  • Methodological Answer :

  • Assay Standardization : Use a reference compound (e.g., a known kinase inhibitor if testing kinase inhibition) to calibrate activity measurements.
  • Metabolic Stability Testing : Assess cytochrome P450 interactions (e.g., CYP3A4/5) to identify assay-specific interference .

Safety & Compliance

Q. What are the key safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential cyanide release under extreme conditions (e.g., combustion) .
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

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